

Comparative analysis of the optical properties of different Pigment Yellow 138 polymorphs

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Compound of Interest

Compound Name: *Pigment Yellow 138*

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A Comparative Analysis of the Optical Properties of **Pigment Yellow 138** Polymorphs

This guide provides a comparative analysis of the known polymorphs of C.I. **Pigment Yellow 138** (PY138), a high-performance quinophthalone pigment. The content is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of organic pigments and their impact on performance.

Pigment Yellow 138 is valued for its excellent heat stability, lightfastness, and weather resistance, making it suitable for demanding applications such as automotive coatings, plastics, and specialized inks.[1][2] The optical and physical properties of PY138 are intrinsically linked to its crystal structure. Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly influence a pigment's color, opacity, and stability. This guide summarizes the available data on the distinct crystalline forms of **Pigment Yellow 138**.

Identified Polymorphs of Pigment Yellow 138

Research and patent literature have identified at least two distinct crystalline forms (polymorphs) of **Pigment Yellow 138**, herein designated as A-type and B-type.[3] A detailed crystal structure for one commercially available form has been elucidated through advanced analytical techniques.

Comparative Data of Pigment Yellow 138 Polymorphs

The following table summarizes the available quantitative data for the different polymorphs of **Pigment Yellow 138**. It is important to note that a comprehensive, direct comparative study of all properties for all polymorphs is not readily available in published literature. The data presented here is a synthesis of information from various sources.

Property	Polymorph A	Polymorph B
Crystal System	Triclinic	Data not available
Space Group	P-1	Data not available
Cell Parameters	$a = 11.23 \text{ \AA}$, $b = 12.45 \text{ \AA}$, $c = 13.01 \text{ \AA}$ $\alpha = 65.78^\circ$, $\beta = 75.81^\circ$, $\gamma = 88.49^\circ$	Data not available
X-Ray Diffraction Peaks ($2\theta \pm 0.2^\circ$)	22.0°, 23.7°, 24.8°, 25.6°, 28.3°, 32.7°	9.4°, 12.2°, 12.8°, 14.6°, 19.8°, 22.5°, 24.2°, 25.9°, 26.5°, 27.2°, 28.0°, 29.4°
Appearance	Greenish-yellow powder	Described as having high transparency and a sharp, clear greenish-yellow color
Specific Surface Area	A common commercial form has a specific surface area of approximately 25 m ² /g, leading to good hiding power.[4]	Can be processed to have a higher specific surface area (greater than 50 m ² /g) for applications requiring high transparency, such as inks.[4]
Heat Stability	Generally high, with resistance up to 290-300°C in plastics like HDPE.[1][5]	Excellent heat resistance is a characteristic of the pigment type.[3]
Lightfastness	Excellent, typically rated 7-8 on the blue wool scale.[1][5]	Excellent lightfastness is a characteristic of the pigment type.[3]

Note: The detailed crystal structure data for Polymorph A is based on the comprehensive analysis by Gumbert et al. (2016)[6], which is presumed to correspond to one of the

commercially available forms. The X-ray diffraction peaks for both polymorphs are derived from patent literature.^[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pigment polymorphs. Below are protocols for key experiments.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD) and Rietveld Refinement

This protocol is based on the methodology described by Gumbert et al. (2016) for the structural analysis of **Pigment Yellow 138**.^[6]

- **Sample Preparation:** The pigment powder is used as-is without any grinding to preserve the crystalline state. The powder is filled into a capillary for analysis.
- **Data Collection:** X-ray powder diffraction data are collected using a diffractometer equipped with a primary monochromator and a position-sensitive detector. Copper K α 1 radiation is typically used. Data are collected over a 2θ range of 2° to 60° with a step size of 0.017° and a long exposure time to ensure good signal-to-noise ratio.
- **Structure Solution:** The crystal structure is solved from the powder diffraction data using real-space methods. This involves indexing the powder pattern to determine the unit cell parameters and space group. A molecular model of the pigment is then used in a simulated annealing approach to find the best fit within the determined unit cell.
- **Rietveld Refinement:** The structural model is refined using the Rietveld method. This involves a least-squares refinement of the atomic positions, lattice parameters, and other profile parameters to minimize the difference between the observed and calculated diffraction patterns.
- **Validation:** The final crystal structure is validated by checking for reasonable bond lengths, angles, and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the local environment of atoms in a crystal lattice and can be used to distinguish between different polymorphs and tautomers.^[6]

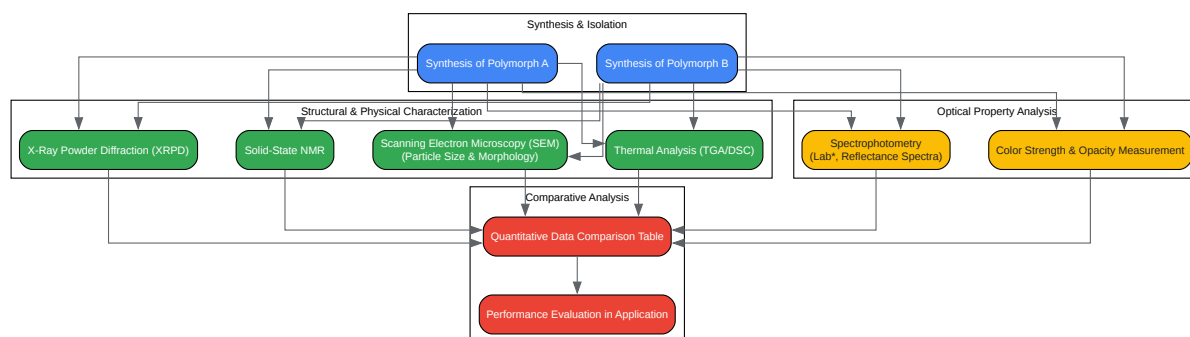
- **Instrumentation:** High-field solid-state NMR spectrometers are used, typically operating at proton frequencies of 400 MHz or higher. A magic-angle spinning (MAS) probe is essential.
- **¹³C CP-MAS NMR:** Cross-polarization magic-angle spinning (CP-MAS) NMR spectra for ¹³C are recorded to identify the number of crystallographically independent molecules in the unit cell.
- **¹H-¹⁴N HMQC NMR:** Heteronuclear multiple quantum coherence (HMQC) experiments between ¹H and ¹⁴N can be performed at very fast MAS rates to identify proton-nitrogen connectivities, which is crucial for determining the tautomeric form of the pigment.^[6]

Colorimetric Analysis

- **Sample Preparation:** Pigment dispersions are prepared by mixing a defined amount of the pigment powder with a binder system (e.g., an acrylic resin for coatings or a plasticizer for polymers) and homogenizing the mixture using a high-speed disperser or a three-roll mill.
- **Application:** The dispersion is then applied as a thin film of controlled thickness onto a standardized substrate (e.g., a black and white chart).
- **Measurement:** The colorimetric properties (L, a, b* values) of the dried film are measured using a spectrophotometer or a colorimeter with a defined illuminant (e.g., D65) and observer angle (e.g., 10°). Measurements are taken over both the black and white portions of the substrate to assess color and opacity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of **Pigment Yellow 138** polymorphs.



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Caption: Experimental workflow for comparative analysis of **Pigment Yellow 138** polymorphs.

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